Protirelin
Overview
Description
Mechanism of Action
Target of Action
Protirelin, also known as thyrotropin-releasing hormone (TRH), is a synthetic analogue of the endogenous peptide TRH . Its primary targets are the Thyrotropin Releasing Hormone Receptor in the anterior pituitary gland . This receptor plays a crucial role in the release of Thyroid Stimulating Hormone (TSH) and prolactin .
Mode of Action
This compound interacts with its target receptors in the anterior pituitary gland, stimulating the release of TSH and prolactin . TSH is essential for the regulation of the thyroid gland, while prolactin plays a key role in lactation and reproductive functions.
Biochemical Pathways
The interaction of this compound with its target receptors triggers a cascade of biochemical reactions. The release of TSH stimulates the thyroid gland to produce and release thyroid hormones, which are critical for metabolic regulation and growth. The release of prolactin, on the other hand, influences lactation and reproductive functions .
Result of Action
The action of this compound results in the stimulation of the thyroid gland and the regulation of metabolic processes via the release of thyroid hormones. Additionally, it influences reproductive functions through the release of prolactin .
Biochemical Analysis
Biochemical Properties
Protirelin plays a crucial role in biochemical reactions by stimulating the release of thyroid-stimulating hormone and prolactin from the anterior pituitary . It interacts with the thyrotropin-releasing hormone receptor, a G-protein-coupled receptor, on the surface of pituitary cells . This interaction triggers a signaling cascade that leads to the release of thyroid-stimulating hormone and prolactin into the bloodstream . The nature of these interactions involves binding of this compound to its receptor, which activates intracellular signaling pathways involving cyclic adenosine monophosphate and protein kinase A .
Cellular Effects
This compound influences various types of cells and cellular processes. In pituitary cells, it stimulates the release of thyroid-stimulating hormone and prolactin, which in turn regulate thyroid function and lactation . This compound also affects cell signaling pathways by activating the thyrotropin-releasing hormone receptor, leading to changes in gene expression and cellular metabolism . Additionally, this compound has been shown to have neuromodulatory effects in the central nervous system, influencing neurotransmitter release and neuronal activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the thyrotropin-releasing hormone receptor on the surface of target cells . This binding activates G-proteins, which in turn stimulate adenylate cyclase to produce cyclic adenosine monophosphate . The increase in cyclic adenosine monophosphate levels activates protein kinase A, leading to phosphorylation of target proteins and changes in gene expression . This compound also modulates the release of neurotransmitters in the central nervous system by interacting with its receptors on neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained stimulation of thyroid-stimulating hormone and prolactin release . Long-term studies have shown that this compound can maintain its effects on cellular function for extended periods, with no significant degradation observed in vitro or in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively stimulates the release of thyroid-stimulating hormone and prolactin without causing adverse effects . At high doses, this compound can lead to toxic effects, including hyperstimulation of the thyroid gland and disruption of normal hormonal balance . Threshold effects have been observed, with a clear dose-response relationship in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid function and lactation. It interacts with enzymes and cofactors involved in the synthesis and release of thyroid-stimulating hormone and prolactin . This compound also affects metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is taken up by pituitary cells via receptor-mediated endocytosis and distributed to intracellular compartments where it exerts its effects . This compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the pituitary gland, where it interacts with its receptor on the surface of pituitary cells . This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its target sites and exerts its biological effects effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protirelin is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the tripeptide structure. The key steps include:
Formation of Pyroglutamyl-Histidyl-Proline Amide: The synthesis begins with the formation of pyroglutamyl-histidyl-proline amide. This involves the coupling of pyroglutamic acid with histidine, followed by the addition of proline amide.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. The industrial production process also involves purification steps such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: Protirelin undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of peptide bonds and the formation of individual amino acids.
Oxidation: The histidine residue in this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Amino acid derivatives and coupling reagents like DCC and NHS.
Major Products Formed:
Hydrolysis: Individual amino acids (pyroglutamic acid, histidine, proline amide).
Oxidation: Oxidized derivatives of histidine.
Substitution: Modified analogues of this compound with altered amino acid sequences.
Scientific Research Applications
Protirelin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and to develop new peptide coupling reagents and techniques.
Biology: Studied for its role in the hypothalamic-pituitary-thyroid axis and its effects on thyroid-stimulating hormone and prolactin release.
Medicine: Used in diagnostic tests to evaluate thyroid and pituitary function.
Industry: Employed in the development of diagnostic kits and assays for thyroid function testing.
Comparison with Similar Compounds
Protirelin is unique among similar compounds due to its specific structure and function. Similar compounds include:
Thyrotropin-Releasing Hormone (TRH): The naturally occurring hormone that this compound mimics.
Thyrotropin-Releasing Hormone Analogues: Synthetic analogues of TRH with modified amino acid sequences to enhance stability or activity.
Uniqueness of this compound: this compound is unique in its ability to stimulate the release of both thyroid-stimulating hormone and prolactin, making it a valuable tool in diagnostic tests for thyroid and pituitary function .
Properties
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSAINXGIQZQOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860316 | |
Record name | 5-Oxoprolylhistidylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Transferrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18119 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Thyrotropin Alfa binds to the thyrotropin receptors found on any residual thyroid cells or tissues. This stimulates radioactive iodine uptake for better radiodiagnostic imaging. | |
Record name | Thyrotropin alfa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
194100-83-9, 24305-27-9, 11096-37-0 | |
Record name | Thyrotropin alfa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | protirelin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Transferrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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